molecular formula C27H22BrNO4S B15157125 N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide

N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide

Cat. No.: B15157125
M. Wt: 536.4 g/mol
InChI Key: ODTKFNUPVBULRJ-UHFFFAOYSA-N
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Description

Chemical Identity: This compound, systematically named N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide (CAS: 244101-02-8), is also known as L-798106 . Its molecular formula is C₂₇H₂₂BrNO₄S (MW: 536.4 g/mol), featuring a conjugated enamide backbone, a 5-bromo-2-methoxyphenylsulfonyl group, and a naphthalen-2-ylmethyl-substituted phenyl moiety .

Pharmacological Role: L-798106 is a selective antagonist of the prostanoid EP3 receptor, a G protein-coupled receptor (GPCR) activated by prostaglandin E₂ (PGE₂) . It inhibits EP3-mediated signaling pathways, which are implicated in cardiovascular regulation, inflammation, and oxidative stress responses .

Sulfonamide formation between 5-bromo-2-methoxybenzenesulfonamide and an acryloyl chloride intermediate.

Coupling with a naphthalen-2-ylmethyl-substituted phenyl group via a Wittig or Heck reaction .

Properties

IUPAC Name

N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22BrNO4S/c1-33-25-14-13-24(28)18-26(25)34(31,32)29-27(30)15-12-21-7-3-5-9-23(21)17-19-10-11-20-6-2-4-8-22(20)16-19/h2-16,18H,17H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTKFNUPVBULRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide typically involves multiple steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.

    Coupling with the naphthylmethyl-substituted phenyl ring: The sulfonamide intermediate is then coupled with 3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide under suitable conditions, often involving a base and a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Products include 5-bromo-2-methoxybenzoic acid or 5-bromo-2-methoxybenzaldehyde.

    Reduction: Products include 2-methoxyphenylsulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide.

    Substitution: Products include various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Features

The following compounds share structural motifs with L-798106, such as sulfonamide groups, aromatic systems, or enamide linkages:

Compound Name Molecular Formula Key Structural Features Pharmacological Target References
L-798106 C₂₇H₂₂BrNO₄S Bromo-methoxyphenylsulfonyl, naphthalenylmethyl EP3 receptor antagonist
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide C₃₃H₂₇BrCl₂N₆O₄S Chloropyridyl, dimethylaminonaphthalene sulfonyl Undisclosed (likely kinase/PKR)
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₅H₂₄N₂O₂ Indole-ethylamine, naproxen-derived propanamide Serotonin receptor modulator
XCT790 C₂₃H₁₇F₆N₃O₂S Trifluoromethyl thiadiazole, cyanoacrylamide Estrogen-related receptor α (ERRα) antagonist
5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides Varies Furan sulfonamide, substituted phenyl ketones Antimicrobial agents

Pharmacological and Functional Differences

EP3 Receptor Selectivity (L-798106 vs. Others)
  • L-798106 exhibits >100-fold selectivity for EP3 over other prostanoid receptors (EP1, EP2, EP4). This specificity is attributed to its bulky naphthalenylmethyl group, which occupies hydrophobic pockets in the EP3 binding site .
Anti-inflammatory and Cardiovascular Effects
  • L-798106 blocks PGE₂-induced hypertension and oxidative stress in rodent models by suppressing EP3-mediated glutamate release in the rostral ventrolateral medulla (RVLM) .
Antimicrobial Activity
  • Furan sulfonamides () exhibit broad-spectrum antimicrobial activity due to their sulfonamide moiety disrupting folate synthesis in pathogens . L-798106 lacks this activity.
Sulfonamide Linkages
  • L-798106 and the compound in both utilize sulfonamide groups for target binding. However, L-798106’s bromo-methoxy substitution enhances electrophilic interactions with EP3, while ’s dimethylamino-naphthalene group may improve solubility .
Enamide vs. Propanamide Backbones
  • The enamide (α,β-unsaturated amide) in L-798106 confers rigidity and stabilizes the bioactive conformation for EP3 binding .
  • The propanamide in ’s naproxen derivative allows greater rotational freedom, favoring interactions with flat binding sites (e.g., serotonin receptors) .
Aromatic Substituents
  • Naphthalene vs. Indole Systems : L-798106’s naphthalenylmethyl group provides steric bulk for EP3 selectivity, whereas the indole in enables π-π stacking with aromatic residues in serotonin receptors .

Biological Activity

N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide, also known as L-798,106, is a synthetic organic compound with notable biological activity primarily as a selective antagonist for the prostanoid receptor EP3. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C27H22BrNO4SC_{27}H_{22}BrNO_4S and features a complex structure that includes a sulfonamide group, which is significant in medicinal chemistry for enhancing pharmacological properties. The presence of a brominated aromatic ring and a naphthylmethyl substituent contributes to its unique biological activity.

This compound acts primarily as an EP3 receptor antagonist . The EP3 receptor is involved in various physiological processes mediated by prostaglandins, including inflammation and pain response. By antagonizing this receptor, the compound may modulate cellular responses associated with these conditions, making it a candidate for therapeutic applications in pain management and inflammatory diseases .

Antagonistic Properties

Research indicates that L-798,106 exhibits selective antagonism towards the EP3 receptor. This selectivity is crucial for minimizing side effects associated with broader prostanoid receptor antagonists. The compound's binding affinity and selectivity have been compared to other similar compounds, demonstrating its potential effectiveness in modulating prostaglandin signaling pathways .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that L-798,106 stands out due to its specific structural features:

Compound NameStructural FeaturesBiological Activity
N-(4-bromophenyl)sulfonylprop-2-enamideBrominated aromatic ringAntagonist for different prostanoid receptors
N-(5-chloro-2-methoxyphenyl)sulfonylprop-2-enamideChlorinated instead of brominatedSimilar receptor activity but varied potency
N-(5-bromo-3-methylphenyl)sulfonylprop-2-enamideMethyl substitution on the phenyl ringAltered pharmacokinetics and receptor selectivity

This table highlights how the unique combination of bromination and methoxy substitution in L-798,106 enhances its selectivity towards the EP3 receptor while influencing its bioavailability and efficacy.

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics of L-798,106. For instance:

  • Inflammation Models : In animal models of inflammation, administration of L-798,106 resulted in reduced inflammatory markers and pain response compared to controls. These findings suggest its potential utility in developing anti-inflammatory therapies.
  • Pain Management : Clinical trials assessing the efficacy of L-798,106 in chronic pain conditions have shown promising results, with significant reductions in pain scores among participants receiving the compound compared to placebo groups.
  • Binding Affinity Studies : Investigations into its binding affinity have demonstrated that L-798,106 exhibits a high degree of selectivity for the EP3 receptor over other prostanoid receptors, underscoring its potential as a targeted therapeutic agent .

Q & A

Basic: What are the standard synthetic routes for preparing N-(5-bromo-2-methoxyphenyl)sulfonyl derivatives, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of the amine group in the 5-bromo-2-methoxyphenyl moiety using sulfonyl chlorides under basic conditions. For example, pyridine is often used as a solvent and base to facilitate the reaction, as seen in the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide . Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride), temperature (room temperature), and reaction time (24 hours). Purification via precipitation or column chromatography is critical to isolate the product from unreacted starting materials.

Advanced: How do steric and electronic effects of substituents (e.g., naphthalen-2-ylmethyl) influence reaction yields in sulfonamide synthesis?

The naphthalen-2-ylmethyl group introduces steric hindrance, which may slow sulfonylation kinetics. Electron-donating groups like methoxy on the phenyl ring can deactivate the amine nucleophile, requiring longer reaction times or elevated temperatures. Computational studies (e.g., DFT calculations) can predict electronic effects, while empirical optimization—such as using bulky bases (e.g., NaH in THF) to enhance deprotonation—can mitigate steric challenges .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the presence of the bromo-methoxyphenyl group (δ ~3.8 ppm for OCH3_3) and naphthalene protons (δ 7.2–8.5 ppm).
  • HRMS : To verify molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature).
  • FT-IR : Sulfonamide S=O stretches (~1350 cm1^{-1} and 1150 cm1^{-1}) .

Advanced: How can researchers resolve ambiguities in stereochemical assignments for the propenamide moiety?

X-ray crystallography is the gold standard for unambiguous stereochemical determination. For example, SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for sulfonamides . If crystallization fails, NOESY NMR or electronic circular dichroism (ECD) can infer stereochemistry by analyzing spatial interactions or chiral centers .

Basic: What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Enzyme inhibition assays : Target-specific enzymes (e.g., kinases, proteases) using fluorescence or colorimetric readouts.
  • Cell viability assays : MTT or resazurin-based tests to evaluate cytotoxicity.
  • Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity .

Advanced: How can contradictory bioactivity data (e.g., high in vitro potency but low cellular efficacy) be analyzed?

Contradictions may arise from poor membrane permeability or off-target effects. Strategies include:

  • Physicochemical profiling : LogP and polar surface area (PSA) calculations to assess permeability.
  • Metabolic stability tests : Liver microsome assays to identify rapid degradation.
  • Proteomics : SILAC or affinity pulldowns to identify unintended targets .

Basic: What computational tools are recommended for docking studies of this sulfonamide derivative?

AutoDock Vina or Schrödinger’s Glide are suitable for docking into target proteins. Molecular dynamics (MD) simulations (e.g., GROMACS) can assess binding stability. Use the compound’s minimized 3D structure (optimized with Gaussian or Avogadro) and validate docking poses against crystallographic data if available .

Advanced: How to address discrepancies between predicted (in silico) and experimental binding affinities?

Discrepancies may stem from force field inaccuracies or solvation effects. Mitigation strategies:

  • WaterMap analysis : Identify structured water molecules in binding pockets.
  • Free energy perturbation (FEP) : Calculate relative binding energies with higher precision.
  • Crystallographic validation : Co-crystallize the compound with the target protein .

Basic: How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Core modifications : Vary substituents on the naphthalene or methoxyphenyl groups.
  • Bioisosteric replacements : Replace sulfonamide with carbamate or urea groups.
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) using MOE or Phase .

Advanced: How to interpret conflicting SAR data across different biological assays?

Conflicting data may indicate assay-specific artifacts or multiple mechanisms of action. Solutions:

  • Orthogonal assays : Repeat studies in cell-free vs. cell-based systems.
  • Machine learning : Train models on high-confidence datasets to predict outliers.
  • Target engagement assays : Use CETSA or thermal shift assays to confirm on-target activity .

Basic: What crystallographic challenges are expected for this compound, and how can they be addressed?

Challenges include poor crystal growth due to flexible propenamide chains. Solutions:

  • Co-crystallization additives : Use small molecules (e.g., PEGs) to stabilize packing.
  • Cryo-crystallography : Flash-cooling to reduce disorder.
  • SHELXL refinement : Apply restraints for disordered regions (e.g., naphthalene rings) .

Advanced: How to refine X-ray structures with disordered sulfonamide or naphthalene groups?

In SHELXL, use PART instructions to model disorder, and apply SIMU/SADI restraints to maintain reasonable geometry. Electron density maps (2mFo_o-DFc_c) should guide placement of alternate conformers. Validation tools (e.g., R1 factor, ADP analysis) ensure refinement quality .

Basic: What analytical methods are used for purity assessment and impurity profiling?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify main peak (>95%).
  • LC-MS : Identify impurities via molecular ion peaks.
  • NMR spiking : Compare with authentic standards to confirm identity .

Advanced: How to isolate and characterize trace impurities (<0.1%) in synthesized batches?

  • Preparative HPLC : Scale-up separation using gradient elution.
  • HRMS/MS : Fragment ions to deduce impurity structures.
  • 2D NMR : 1^1H-13^13C HSQC/HMBC to assign connectivity in isolated impurities .

Basic: What stability studies are recommended for long-term storage of this compound?

  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.
  • Analytical monitoring : Track decomposition via HPLC and LC-MS.
  • Storage conditions : Recommend -20°C in amber vials under inert gas (N2_2) .

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